molecular formula C6H14N2O2 B3426055 (3S)-3,6-diaminohexanoic acid CAS No. 504-21-2

(3S)-3,6-diaminohexanoic acid

Cat. No.: B3426055
CAS No.: 504-21-2
M. Wt: 146.19 g/mol
InChI Key: QKEWQOJCHPFEAF-YFKPBYRVSA-N
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Description

(3S)-3,6-diaminohexanoic acid is a chiral diamino acid consisting of hexanoic acid having amino substituents at the 3- and 6-positions and (S)-configuration. It is a beta-amino acid and a diamino acid. It derives from a hexanoic acid. It is a conjugate base of a (3S)-3,6-diammoniohexanoate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3,6-diaminohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c7-3-1-2-5(8)4-6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEWQOJCHPFEAF-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CC(=O)O)N)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](CC(=O)O)N)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (3S)-3,6-Diaminohexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012114
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

504-21-2, 4299-56-3
Record name (3S)-3,6-Diaminohexanoic acid
Source CAS Common Chemistry
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Record name 3,6-Diaminohexanoic acid, (3S)-
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Record name (3S)-3,6-Diaminohexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012114
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Nomenclature and Stereochemical Specificity in Chemical Biology

The precise naming and stereochemical definition of (3S)-3,6-diaminohexanoic acid are crucial for understanding its function and application in a scientific context.

Systematic naming conventions define this compound as a hexanoic acid, a six-carbon carboxylic acid, with two amino groups attached at the 3- and 6-positions. ebi.ac.uk The "(3S)" designation specifies the absolute configuration at the chiral center, which is the carbon atom at the third position. ebi.ac.uk This stereochemical specificity is paramount, as different stereoisomers of a molecule can exhibit vastly different biological activities.

This compound is also commonly known by its trivial name, L-β-lysine or simply β-lysine . foodb.cahmdb.cacontaminantdb.ca The "β" (beta) indicates that the amino group is attached to the beta-carbon, the second carbon atom from the carboxyl group. ontosight.ai This distinguishes it from the proteinogenic α-amino acid, lysine (B10760008), where the amino group is on the alpha-carbon. ontosight.ai The "L" designation in L-β-lysine corresponds to the (S) configuration at the α-carbon in the analogous α-amino acid, a convention often carried over to related non-proteinogenic amino acids.

The presence of two amino groups and a carboxylic acid functional group makes this compound a diamino acid. ebi.ac.uk This dual functionality contributes to its chemical properties and its ability to interact with biological systems.

Historical Perspectives on Amino Acid Research Relevant to 3s 3,6 Diaminohexanoic Acid

The study of (3S)-3,6-diaminohexanoic acid is intrinsically linked to the broader history of amino acid research. While the 20 proteinogenic amino acids were the initial focus of biochemical investigation due to their role as the building blocks of proteins, the discovery and exploration of non-proteinogenic amino acids have opened up new avenues of research.

The initial discovery of β-lysine was in the context of the biosynthesis of the streptothricin (B1209867) group of antibiotics. acs.org Research into these natural products revealed that β-lysine is a key structural component, sparking interest in its formation and biological role. acs.org Further studies identified the enzyme lysine-2,3-aminomutase as being responsible for the conversion of α-lysine to β-lysine in certain microorganisms. nih.gov

The development of synthetic methods to produce specific stereoisomers of β-lysine, including this compound, has been a significant area of research. These synthetic advancements have been crucial for enabling more detailed investigations into its properties and potential applications. The ability to selectively synthesize the (3S) isomer allows researchers to probe its specific interactions with enzymes and receptors without interference from other stereoisomers.

Positioning of 3s 3,6 Diaminohexanoic Acid Within Non Proteinogenic Amino Acid Studies

Identification and Isolation Methodologies from Natural Sources

The detection and purification of this compound from natural origins require specific and sensitive biochemical techniques to separate it from a complex mixture of other compounds.

Microorganisms, particularly certain bacteria, are notable producers of this compound. It often appears as a component of larger, more complex molecules like peptide antibiotics.

Fermentation and Isolation: Early studies successfully isolated β-lysine from the fermentation products of Clostridium species. nih.gov The process involves culturing the bacteria in a suitable medium, followed by separation of the compound from the broth. Modern industrial production of L-lysine, a related compound, heavily relies on fermentation using strains of Corynebacterium glutamicum. nii.ac.jpnih.govnih.gov

Identification Techniques: The identification of β-lysine from microbial sources typically involves chromatography and spectroscopy. Paper chromatography was an early method used to separate it from other amino acids. nih.gov Modern quantitative analysis often employs methods like the ninhydrin-ferric reagent method, where the compound produces a colored product that can be measured with a spectrophotometer. researchgate.net For structural confirmation, techniques such as Matrix-Assisted Laser Desorption Ionization-Time-of-Flight Mass Spectroscopy (MALDI-TOF MS) and Nuclear Magnetic Resonance (NMR) are used. mdpi.com For instance, ε-poly-L-lysine, a polymer of lysine (B10760008), was identified from the fungus Epichloë festucae using these advanced methods. mdpi.com

The occurrence of this compound in plants is less extensively documented than in microbes. However, lysine metabolism, in general, is crucial for plant development and stress response. frontiersin.orgnih.gov

Metabolic Pathways: Plants synthesize lysine from aspartate through a complex pathway. nih.gov While β-alanine, another beta-amino acid, is known to be synthesized from several precursors in plants and is important for the synthesis of coenzyme A, the specific pathways leading to this compound are not as well-defined. frontiersin.orgnih.gov

Extraction and Analysis: Analysis of plant tissues for amino acids involves extraction followed by separation techniques. High-performance liquid chromatography (HPLC) is a common method for separating and quantifying amino acids from plant extracts. mdpi.com Research into lysine metabolism in plants has shown that engineering these pathways can lead to increased levels of lysine and other amino acids, which can be detected through metabolome and transcriptome analyses. frontiersin.orgnih.gov

This compound has been detected in various animal tissues, although its specific roles are still under investigation. foodb.cahmdb.ca

Detection in Tissues: It has been identified in foods such as chicken and pork. foodb.cahmdb.ca In lactating rat mammary tissue, the transport of lysine has been studied using a paired-tracer dilution technique to understand its uptake across the mammary epithelium. nih.gov

Isolation and Characterization: The general workflow for analyzing proteins and their constituent amino acids from animal tissues involves hydrolysis of the protein, followed by separation and quantification of the amino acids. nih.gov Ion-exchange chromatography is a key technique for separating amino acids. nih.gov Ubiquitination, a process where ubiquitin is attached to lysine residues of proteins, is a critical cellular process, and its analysis in tissues like the buffalo testis has been performed using IP/Western blot analysis. nih.gov

Comparative Analysis of Occurrence Across Diverse Organisms

The presence and function of this compound vary considerably among different life forms.

Organism GroupSpecific Examples/ContextPrimary Role/SignificanceIdentification/Isolation Methods
Microorganisms Clostridium sp., Streptomyces sp.Intermediate in fermentation and a component of antibiotics. nih.govnih.govFermentation, Chromatography (Paper, Ion-Exchange), Spectroscopy (Ninhydrin Method, MS, NMR). nih.govresearchgate.netmdpi.com
Plants General Lysine MetabolismPrecursor to other molecules, involved in stress response. frontiersin.orgnih.govnih.govHPLC, Metabolome and Transcriptome Analysis. frontiersin.orgnih.govmdpi.com
Animals (Non-Human) Rat mammary tissue, Chicken, Pork.Nutrient transport, tissue component. foodb.cahmdb.canih.govPaired-Tracer Dilution, Hydrolysis followed by Chromatography. nih.govnih.gov

This comparative view highlights that while this compound is a fundamental building block in certain microbial products, its role in plants and animals appears more related to broader metabolic and signaling pathways.

Precursor Identification and Metabolic Intermediates

The primary precursor for the biosynthesis of this compound is L-lysine . researchgate.netnih.gov The conversion of L-lysine to β-lysine is a key step in a larger metabolic pathway, particularly in certain anaerobic bacteria that utilize lysine fermentation. researchgate.net

The initial transformation involves the rearrangement of the amino group from the alpha-carbon to the beta-carbon of lysine, a reaction that directly yields this compound. researchgate.netnih.gov From this point, β-lysine can be further metabolized through a series of intermediates. One such pathway involves the action of β-lysine-5,6-aminomutase, which converts β-lysine to L-erythro-3,5-diaminohexanoate . researchgate.net This compound is then deaminated and oxidized to produce 3-keto-5-aminohexanoate . researchgate.net Subsequent steps involving acetyl-CoA lead to the formation of 3-aminobutyryl-CoA and acetoacetate (B1235776) . researchgate.net This series of reactions highlights the central role of this compound as a key intermediate in the breakdown of lysine in these organisms.

Enzyme Discovery and Characterization in Biosynthesis

The enzymatic machinery responsible for the synthesis of this compound and its subsequent metabolites is a fascinating area of research. Key enzymes have been identified and characterized, shedding light on the intricate mechanisms of this biosynthetic pathway.

Gene Cloning and Expression of Biosynthetic Enzymes

The identification and characterization of the genes encoding the biosynthetic enzymes for this compound have been crucial for understanding its production. In methanogenic archaea, genes potentially encoding lysine-2,3-aminomutase (ablA) and β-lysine acetyltransferase (ablB) have been identified. nih.gov These genes are often organized in an operon, termed the abl operon, and their expression is induced by salt stress, indicating the role of the resulting Nε-acetyl-β-lysine as a compatible solute. nih.gov Deletion of this operon in Methanococcus maripaludis resulted in the inability to produce Nε-acetyl-β-lysine and grow in high-salt conditions, confirming the essential role of these genes in the biosynthesis of this β-lysine derivative. nih.gov

The cloning and expression of these genes in host organisms like Escherichia coli have enabled the production and purification of the enzymes for further study. nih.govfrontiersin.org This approach allows for detailed characterization of their catalytic properties and substrate specificities.

Mechanistic Enzymology of Key Steps

The central enzymatic step in the formation of this compound is catalyzed by lysine-2,3-aminomutase . researchgate.netnih.gov This enzyme facilitates the intramolecular transfer of the amino group from the C-2 position to the C-3 position of lysine.

Further down the pathway, β-lysine-5,6-aminomutase catalyzes another intramolecular amine transfer, converting β-lysine to L-erythro-3,5-diaminohexanoate. researchgate.net The subsequent deamination and oxidation are carried out by L-erythro-3,5-diaminohexanoate dehydrogenase , a NAD(P)-dependent enzyme. researchgate.net The cleavage of 3-keto-5-aminohexanoate into 3-aminobutyryl-CoA and acetoacetate is facilitated by the 3-keto-5-aminohexanoate cleavage enzyme in the presence of acetyl-CoA. researchgate.net

A summary of the key enzymes and their functions is presented in the table below:

EnzymeFunction in Pathway
Lysine-2,3-aminomutaseConverts L-lysine to this compound. researchgate.netnih.gov
β-Lysine-5,6-aminomutaseConverts β-lysine to L-erythro-3,5-diaminohexanoate. researchgate.net
L-erythro-3,5-diaminohexanoate dehydrogenaseDeaminates and oxidizes L-erythro-3,5-diaminohexanoate. researchgate.net
3-keto-5-aminohexanoate cleavage enzymeCleaves 3-keto-5-aminohexanoate into 3-aminobutyryl-CoA and acetoacetate. researchgate.net

Cofactor Requirements and Regulation of Enzymatic Activity

Many of the enzymes involved in the biosynthesis and metabolism of this compound require specific cofactors to function. For instance, L-erythro-3,5-diaminohexanoate dehydrogenase is dependent on NAD(P) for its oxidative deamination activity. researchgate.net Some aminomutases are known to utilize cofactors such as S-adenosylmethionine (SAM) and an iron-sulfur cluster.

The regulation of this pathway is also tightly controlled. In methanogenic archaea, the expression of the abl operon, which encodes enzymes for Nε-acetyl-β-lysine synthesis, is strictly dependent on salt concentration, demonstrating a clear environmental regulatory mechanism. nih.gov This ensures that the compatible solute is only produced when needed to counteract osmotic stress.

In Silico Prediction and Modeling of Biosynthetic Routes

Computational tools and bioinformatics have become increasingly important in predicting and modeling biosynthetic pathways. By searching for sequence homology to known enzymes, researchers can identify potential candidates for each step in a proposed pathway.

Furthermore, molecular modeling and docking studies can provide insights into the active sites of these enzymes and their interactions with substrates and cofactors. This in silico approach can help to predict the function of uncharacterized enzymes and guide experimental validation. While specific in silico studies focused solely on the this compound pathway are not extensively detailed in the provided context, the general application of these methods is a standard and powerful approach in modern enzymology and metabolic engineering.

Biological Roles and Mechanisms of Action Excluding Clinical Human Studies

Cellular Uptake and Transport Mechanisms in Model Systems

Studies in bacterial models have demonstrated that β-lysine enantiomers can be transported into the cell. In an in vivo assay using an E. coli mutant, both (S)-β-lysine and (R)-β-lysine were shown to be readily taken up by the cells. nih.gov The functional rescue of the mutant strain by (S)-β-lysine was an unexpected finding, suggesting that after cellular uptake, it may be at least partially converted to the (R)-form through an uncharacterized mechanism. nih.gov This indicates the presence of transport systems capable of recognizing and internalizing β-lysine, allowing it to participate in intracellular metabolic pathways. nih.gov

Substrate or Inhibitor Roles in Enzymatic Reactions

(3S)-3,6-diaminohexanoic acid serves as a substrate for several enzymes, participating in isomerization and ligation reactions.

One of the most well-characterized enzymes acting on this molecule is β-lysine 5,6-aminomutase . This enzyme catalyzes the reversible intramolecular transfer of an amino group, converting (3S)-3,6-diaminohexanoate to (3S,5S)-3,5-diaminohexanoate as part of the lysine (B10760008) degradation pathway in organisms like Clostridium sticklandii. wikipedia.org The reaction is dependent on a cobamide coenzyme. wikipedia.org

Lysyl-tRNA synthetase (LysRS) , the enzyme responsible for charging tRNALys with L-lysine for protein synthesis, can also recognize and activate (S)-β-lysine. nih.gov Although it is not the preferred substrate, wild-type LysRS and certain engineered variants can catalyze the formation of (S)-β-lysyl-adenylate and subsequently attach it to tRNALys. nih.gov This suggests a degree of plasticity in the enzyme's active site. nih.gov

Conversely, the elongation factor P-(R)-β-lysine ligase (PoxA) , which specifically attaches (R)-β-lysine to elongation factor P, shows a strong preference for the (R)-enantiomer. ebi.ac.uk While it can utilize (S)-β-lysine as a substrate, it does so with approximately 100-fold less efficiency than (R)-β-lysine. ebi.ac.uk

The enzyme lysine 2,3-aminomutase is responsible for the initial step in converting α-lysine to β-lysine, a critical reaction for the subsequent metabolism of β-lysine in certain organisms. asm.orgnih.gov

EnzymeOrganism/SystemRole of this compoundReaction / ObservationReference
β-Lysine 5,6-aminomutaseClostridium sticklandiiSubstrate(3S)-3,6-diaminohexanoate ⇌ (3S,5S)-3,5-diaminohexanoate wikipedia.org
Lysyl-tRNA synthetase (LysRS)Bacillus cereus (in E. coli)Substrate (non-canonical)Activates (S)-β-lysine and attaches it to tRNALys, though less efficiently than L-α-lysine. nih.gov
Elongation factor P--(R)-β-lysine ligase (PoxA)Escherichia coliSubstrate (poor)Activates (S)-β-lysine, but is ~100-fold less efficient than with the (R)-enantiomer. ebi.ac.uk
Lysine-2,3-aminomutasePorphyromonas gingivalis, Methanogenic ArchaeaProductCatalyzes the conversion of α-lysine to β-lysine. asm.orgnih.gov

Involvement in Microbial Metabolism and Physiology

In certain microorganisms, this compound and its derivatives play crucial roles in adaptation and survival.

In methanogenic archaea such as Methanosarcina mazei, β-lysine is a key intermediate in the biosynthesis of the compatible solute Nɛ-acetyl-β-lysine . nih.govnih.gov This compound is accumulated in the cytoplasm under conditions of high salinity to prevent water loss and maintain cellular turgor. nih.gov The synthesis pathway involves the conversion of α-lysine to β-lysine by lysine-2,3-aminomutase, followed by acetylation via β-lysine acetyltransferase. nih.govnih.gov The genes for these enzymes are essential for the survival of these organisms in high-salt environments. nih.gov

In some Gram-negative bacteria, including pathogenic strains of Escherichia coli and Pseudomonas aeruginosa, lysine has been observed to interact with the outer membrane. asm.org Specifically, lysine hydrochloride can destabilize the lipopolysaccharide (LPS) layer, enhancing the bactericidal activity of β-lactam antibiotics. asm.org This suggests a role in altering membrane permeability and physiology. asm.org

Furthermore, the degradation of lysine, which involves β-lysine as an intermediate, is a metabolic pathway in anaerobic bacteria like Clostridium sticklandii. wikipedia.org Microbial metabolism can also lead to the decarboxylation of lysine to produce cadaverine, a biogenic amine. mdpi.com

MicroorganismMetabolic ProcessRole of β-LysinePhysiological SignificanceReference
Methanogenic Archaea (e.g., Methanosarcina mazei)Osmolyte BiosynthesisPrecursor to Nɛ-acetyl-β-lysineAdaptation to high salinity (salt stress response). nih.govnih.gov
Clostridium sticklandiiLysine DegradationMetabolic IntermediateAnaerobic energy metabolism. wikipedia.org
Gram-negative bacteria (e.g., E. coli)Membrane InteractionOuter membrane destabilizer (as lysine hydrochloride)Enhances susceptibility to β-lactam antibiotics. asm.org

Regulation of Gene Expression or Protein Function in Cellular Models

The biosynthesis of β-lysine-derived metabolites is tightly regulated at the genetic level in response to environmental cues. In methanogenic archaea, the expression of the abl operon, which contains the genes for lysine-2,3-aminomutase (ablA) and β-lysine acetyltransferase (ablB), is strictly dependent on salt concentration. nih.gov This salt-dependent transcriptional activation ensures that the protective osmolyte Nɛ-acetyl-β-lysine is produced only when needed. nih.gov

While direct regulation by this compound is not extensively documented, the broader family of lysine modifications is central to regulating protein function and gene expression. Post-translational modifications (PTMs) of lysine residues in proteins, such as acetylation and methylation, are fundamental mechanisms in cellular regulation. nih.govwikipedia.orgnih.gov For example, the acetylation of lysine residues on histone tails neutralizes their positive charge, which can loosen chromatin structure and make DNA more accessible for transcription. youtube.com These modifications are dynamically controlled by "writer" and "eraser" enzymes and interpreted by "reader" proteins, which in turn regulate gene expression. nih.govnih.gov While these studies focus on α-lysine within proteins, they highlight the importance of the lysine structure in complex regulatory networks. nih.govyoutube.com

In Thermus thermophilus, the lysine biosynthetic pathway is subject to feedback inhibition by the end product, lysine, which regulates the activity of homocitrate synthase, the first enzyme in the pathway. researchgate.net

Interactions with Biomolecules (e.g., Proteins, Nucleic Acids, Lipids)

The chemical properties of the lysine side chain, including its charge and hydrogen-bonding capacity, facilitate its interaction with various biomolecules.

Proteins: The ε-amino group of lysine residues is crucial for protein structure and function, participating in hydrogen bonds and salt bridges that stabilize protein folds. wikipedia.org In some bacteria, the post-translational attachment of β-lysine to elongation factor P (EFP) is a critical modification for its function in translation. ebi.ac.ukwikipedia.org

Nucleic Acids: The positive charge of lysine at physiological pH promotes electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids like DNA and RNA. wikipedia.orgnih.gov These interactions are vital for compacting DNA within chromatin via histones, which are rich in lysine residues. youtube.com Lysine/RNA interactions are also implicated in the formation and properties of non-membrane-bound cellular compartments known as biomolecular condensates. nih.gov

Lipids: Lysine has been shown to interact with lipid membranes. nih.gov In Gram-negative bacteria, lysine hydrochloride directly interacts with and perturbs the lipopolysaccharide (LPS) component of the outer membrane. asm.org

Interacting BiomoleculeType of InteractionBiological Context / Model SystemSignificanceReference
Proteins (e.g., Elongation Factor P)Covalent Modification (β-lysylation)BacteriaRegulation of protein synthesis. ebi.ac.ukwikipedia.org
Nucleic Acids (RNA/DNA)Electrostatic InteractionsGeneral (inferred from α-lysine studies)Formation of biomolecular condensates, chromatin compaction. nih.govyoutube.com
Lipids (Lipopolysaccharide)Electrostatic/Chemical InteractionGram-negative bacteriaDestabilization of the outer bacterial membrane. asm.org

Role in Natural Product Biosynthesis as a Building Block

This compound, derived from α-lysine, serves as a building block for specialized metabolites. The most prominent example is the synthesis of the compatible solute Nɛ-acetyl-β-lysine in methanogenic archaea, which is critical for their osmoadaptation. nih.govnih.gov The entire pathway, from α-lysine to the final acetylated product, highlights the role of β-lysine as an essential intermediate in the biosynthesis of this non-proteinogenic amino acid derivative. nih.govnih.gov

Analytical Methodologies for 3s 3,6 Diaminohexanoic Acid in Research

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to the analysis of (3S)-3,6-diaminohexanoic acid, enabling its separation from complex matrices and from its isomers, such as α-lysine. The choice of technique depends on the analytical goal, whether it be purification, identification, or quantification.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids like this compound. Due to the compound's polarity and lack of a strong chromophore, its direct analysis is challenging. Therefore, pre-column derivatization is a common strategy to enhance detection and improve chromatographic resolution.

One established method involves derivatization with ortho-phthalaldehyde (OPA) in the presence of a thiol, which forms highly fluorescent isoindole derivatives. These derivatives can be effectively separated by reversed-phase HPLC. A study demonstrated the successful separation of α- and β-amino acid pairs, including α-lysine and β-lysine, using this approach. Current time information in Bangalore, IN. The resulting derivatives are then detected with high sensitivity using a fluorescence detector.

Another approach utilizes ion-exchange chromatography, which is particularly suited for separating basic amino acids. ncats.io More advanced methods may use unique column chemistries, such as those based on a proprietary alpha/beta mechanic configuration, combined with specific mobile phases like a multi-charged negative buffer (e.g., sulfuric acid) and a high organic solvent content. ncats.io This combination allows for strong retention of positively-charged analytes like this compound on a positively-charged stationary phase, enabling their separation and subsequent detection, typically by UV at low wavelengths (e.g., 210 nm). ncats.io

The following table summarizes typical conditions used in HPLC methods for amino acid analysis, which are applicable to β-lysine.

ParameterHPLC Method 1: Reversed-Phase with OPA DerivatizationHPLC Method 2: Ion-Exchange
Stationary Phase C18 (Reversed-Phase)Cation-Exchange Resin
Mobile Phase Gradient of aqueous buffer (e.g., sodium acetate) and organic solvent (e.g., methanol (B129727) or acetonitrile)Aqueous buffer with controlled pH and ionic strength (e.g., sulfuric acid in acetonitrile/water) ncats.io
Derivatization Pre-column with ortho-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) Current time information in Bangalore, IN.Not always required, but can be used
Detection Fluorescence Detector (Ex: ~340 nm, Em: ~450 nm) Current time information in Bangalore, IN.UV Detector (e.g., 210 nm) ncats.io

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Gas Chromatography (GC) is a high-resolution separation technique, but it is not suitable for the direct analysis of non-volatile and thermally labile compounds like amino acids. nih.govhmdb.ca Therefore, chemical derivatization is mandatory to convert this compound into a volatile and thermally stable form prior to GC-MS analysis. nih.govnih.gov This process typically involves a two-step reaction: esterification of the carboxyl group followed by acylation of the amino groups. uni.lu

Common derivatization reagents include:

Silylating agents: Such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which reacts with active hydrogens on the amino and carboxyl groups to form trimethylsilyl (B98337) (TMS) derivatives. nih.gov Another reagent, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), forms more stable tert-butyl dimethylsilyl (TBDMS) derivatives. hmdb.ca

Acylating agents: Pentafluoropropionic anhydride (B1165640) (PFPA) is often used in combination with an alcohol (e.g., methanol) to form methyl ester-pentafluoropropionyl derivatives. uni.luebi.ac.uk

The resulting volatile derivatives are then separated on a GC column (e.g., a 5% phenyl methylpolysiloxane column) and detected by a mass spectrometer. nih.gov MS detection provides both quantification and structural information based on the mass-to-charge ratio (m/z) and fragmentation patterns of the derivatized molecule, allowing for confident identification. hmdb.canih.gov

Derivatization ReagentDerivative FormedKey Advantages/Features
MSTFA Trimethylsilyl (TMS) derivativeForms volatile by-products that elute with the solvent front. nih.gov
MTBSTFA tert-Butyl dimethylsilyl (TBDMS) derivativeTBDMS derivatives are more stable and less moisture-sensitive than TMS derivatives. hmdb.ca
PFPA / Methanol Methyl ester-pentafluoropropionyl (Me-PFP) derivativeA robust two-step procedure suitable for quantitative analysis in biological samples. uni.luebi.ac.uk

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) offers a powerful alternative to HPLC and GC for amino acid analysis, characterized by high separation efficiency, short analysis times, and minimal sample consumption. acs.org For the analysis of this compound, which is a charged molecule, Capillary Zone Electrophoresis (CZE) is the most common mode. acs.org

Analytes are separated in a fused-silica capillary based on their electrophoretic mobility in an applied electric field. nih.gov To analyze all amino acids simultaneously, including basic ones like β-lysine, a low pH buffer (e.g., phosphate (B84403) buffer at pH 2.5) is often used. acs.org This ensures that all amino acids are positively charged and migrate towards the cathode.

Detection in CE can be challenging for non-UV-absorbing compounds.

Indirect UV Detection: This method employs a UV-absorbing buffer. When the non-absorbing analyte passes the detector, it displaces the buffer ions, causing a decrease in absorbance that is detected as a peak.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): Coupling CE to a mass spectrometer provides high selectivity and sensitivity, allowing for definitive identification based on the m/z ratio of the analytes. This is a powerful tool for analyzing complex mixtures.

Spectroscopic Characterization in Research Settings

Spectroscopy is indispensable for the structural elucidation and definitive identification of this compound. While chromatography separates the compound, spectroscopy provides detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

For this compound, a complete NMR analysis would involve several experiments:

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The methylene (B1212753) protons (-CH₂-) would appear as complex multiplets, while the methine proton at the chiral C3 position (-CH-) would also be a multiplet. The chemical shift of these protons provides information about their local electronic environment.

¹³C NMR: The carbon NMR spectrum would display a signal for each of the six carbon atoms. The chemical shifts would differentiate the carboxyl carbon (-COOH), the two carbons bearing amino groups (C3 and C6), and the other methylene carbons in the aliphatic chain. A ¹³C NMR spectrum for β-lysine has been noted in the literature, acquired on a Varian XL-100 instrument, though specific data is not widely published. nih.gov

While specific, published, and fully assigned NMR data for this compound is scarce in readily available literature, the principles of NMR make it the definitive method for its structural verification in research.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and for quantifying this compound.

The monoisotopic mass of neutral this compound (C₆H₁₄N₂O₂) is approximately 146.1055 Da. In MS analysis, the molecule is typically ionized, most commonly by protonation to form the [M+H]⁺ ion, which would have an m/z of approximately 147.1128.

Tandem Mass Spectrometry (MS/MS): For more detailed structural information and confident identification in complex samples, tandem mass spectrometry is used. In an MS/MS experiment, the parent ion (e.g., m/z 147.1128) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to create an MS/MS spectrum. The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish it from isomers. For example, the fragmentation of β-lysine would differ significantly from that of α-lysine due to the different positions of the amino groups.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also aid in identification.

Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 147.11281 132.4
[M+Na]⁺ 169.09475 138.6

Circular Dichroism for Stereochemical Purity Assessment

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique utilized to assess the stereochemical purity of chiral molecules like this compound. This method is based on the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, providing a unique fingerprint for each enantiomer.

For this compound, ensuring enantiomeric purity is crucial as different stereoisomers can exhibit distinct biological activities. Research on poly-L-lysine, a polymer of lysine (B10760008), has demonstrated the utility of CD in studying the conformation of its beta-structure, indicating the technique's applicability to related monomers. nih.govnih.gov

In practice, the stereochemical purity of a this compound sample is determined by comparing its CD spectrum to that of a pure, reference standard. The presence of its enantiomer, (3R)-3,6-diaminohexanoic acid, would result in a CD spectrum that is a composite of the spectra of both enantiomers. The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration of the chiral substance, allowing for quantitative assessment of enantiomeric excess.

While direct CD analysis is informative, its coupling with a separation technique like High-Performance Liquid Chromatography (HPLC) enhances its power. HPLC-CD can be employed to determine the chiral purity of eluting substances from a chromatographic column, offering a simultaneous assessment of both chemical and stereochemical purity. This approach can be more rapid and economical than traditional chiral separation methods that rely on specialized and often compound-specific chiral stationary phases. nih.gov

Chiral HPLC methods themselves are fundamental to purity assessment. For instance, the separation of (S)-β-lysine from its structural isomer (S)-α-lysine has been achieved using a chiral stationary phase column, demonstrating the ability to resolve closely related isomers. nih.gov The choice of chiral selector and mobile phase conditions is critical for achieving baseline separation of enantiomers. researchgate.nettaylorfrancis.com Macrocyclic glycopeptide-based chiral stationary phases, such as those employing teicoplanin, have shown particular success in resolving underivatized amino acid enantiomers, including β-amino acids. sigmaaldrich.comsigmaaldrich.com

Parameter Description Relevance to this compound
Wavelength Scan The range of wavelengths over which the differential absorption is measured.Essential for identifying the characteristic CD peaks for this compound and its potential enantiomeric impurity.
Molar Ellipticity ([(\theta)]) The CD signal normalized for concentration and path length, a characteristic of the molecule.A key parameter for comparing the purity of different batches and for quantitative analysis of enantiomeric composition.
g-factor The ratio of the CD signal to the total absorbance of the sample.A sensitive indicator of chiral impurities, as it deviates from the value of the pure enantiomer if contaminants are present. nih.gov
Solvent System The solvent in which the sample is dissolved for analysis.The solvent can influence the conformation of the molecule and thus its CD spectrum; consistency is key for reproducible results.

This table provides an overview of key parameters in Circular Dichroism analysis for stereochemical purity assessment.

Advanced Detection and Quantification in Complex Biological Matrices (Non-Clinical)

The detection and quantification of this compound in complex non-clinical biological matrices, such as cell lysates or fermentation broths, require highly sensitive and selective analytical methods. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the premier technique for this purpose due to its high sensitivity, specificity, and broad dynamic range. nih.govnih.gov

The general workflow for quantifying a small molecule like this compound in a biological sample involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: This step is crucial for removing interfering substances from the matrix that could suppress the analyte signal or damage the analytical instrumentation. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). For complex samples, enrichment strategies, such as immunoprecipitation with pan-specific antibodies against modified lysines, can be employed, although this is more common for detecting post-translationally modified forms. nih.gov

Chromatographic Separation: Reversed-phase HPLC is typically used to separate this compound from other sample components prior to MS detection. The choice of column, mobile phase composition (including pH and organic modifiers), and gradient elution profile are optimized to achieve good peak shape and resolution. Chiral stationary phases may be necessary to differentiate between this compound and its enantiomer if both are present. nih.govsigmaaldrich.com

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the detection method of choice for quantification in complex matrices. In this technique, the precursor ion corresponding to the mass-to-charge ratio (m/z) of protonated this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation, and a specific product ion is monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional specificity and reduces background noise, enabling low limits of quantification. The development of an LC-MS/MS method requires careful optimization of MS parameters, including the selection of precursor and product ions and the collision energy. youtube.com

For accurate quantification, an internal standard is typically used. An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C or ¹⁵N-labeled this compound), as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus ensuring high accuracy and precision of the measurement. youtube.com

Technique Principle Application to this compound
LC-MS/MS Combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry.Gold standard for quantifying low levels of this compound in complex non-clinical biological samples like plasma, cell extracts, and tissue homogenates. youtube.commdpi.com
Protein Precipitation Addition of an organic solvent (e.g., acetonitrile) or acid (e.g., trichloroacetic acid) to remove proteins.A simple and common first step in sample preparation to clean up biological matrices before analysis.
Solid-Phase Extraction (SPE) A cartridge-based method to selectively adsorb the analyte and wash away interferences.Provides cleaner samples than protein precipitation, leading to improved sensitivity and robustness of the assay.
Stable Isotope Dilution Use of a stable isotope-labeled version of the analyte as an internal standard.The most accurate method for quantification as it corrects for sample loss during preparation and for matrix effects during MS analysis. youtube.com

This table summarizes advanced techniques for the detection and quantification of this compound in complex biological matrices.

Development of Bioanalytical Assays for Research Studies

The development of a robust bioanalytical assay is a prerequisite for conducting research studies that aim to measure the concentration of this compound over time or in response to certain stimuli. A bioanalytical method is a set of procedures for the collection, processing, storage, and analysis of a biological sample for a specific analyte. The development and validation of such assays are guided by regulatory principles to ensure the reliability of the data generated. nih.gov

For a small molecule like this compound, LC-MS/MS is the most common platform for developing a quantitative bioanalytical assay due to its superior selectivity, sensitivity, and wide linear dynamic range compared to other techniques like ligand-binding assays. nih.gov

The development process involves:

Analyte and Internal Standard Characterization: Obtaining pure reference standards for this compound and a suitable internal standard (preferably stable isotope-labeled) is the first step.

Method Optimization: This includes the optimization of sample extraction procedures to ensure high and reproducible recovery from the biological matrix. Chromatographic conditions are developed to ensure separation from endogenous interferences. Mass spectrometric parameters are tuned to maximize the signal for the analyte and internal standard. youtube.com

Method Validation: A full validation is performed to demonstrate that the assay is accurate, precise, selective, and robust for its intended purpose. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured concentrations to the true value and the degree of scatter in the data, respectively. These are assessed at multiple concentration levels within the calibration curve range.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range of at least three to four orders of magnitude is often achievable with LC-MS/MS. youtube.com

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Matrix Effect: The alteration of ionization efficiency by co-eluting components from the biological matrix.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

The development of such a validated bioanalytical assay is essential for generating reliable data in research studies investigating the pharmacokinetics or mechanism of action of this compound.

Validation Parameter Purpose Typical Acceptance Criteria for Research Assays
Accuracy To determine the closeness of the mean test results to the true concentration.Within ±20% of the nominal value (25% at LLOQ).
Precision To determine the closeness of agreement among a series of measurements.Coefficient of variation (CV) ≤ 20% (25% at LLOQ).
Selectivity To ensure that interfering components do not affect the quantification of the analyte.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
LLOQ To define the lower end of the quantifiable range.Analyte response should be at least 5 times the response of a blank sample, with acceptable accuracy and precision.
Stability To ensure the analyte concentration does not change during sample handling and storage.Mean concentrations of stability samples should be within ±20% of the nominal concentration.

This table outlines key parameters for the validation of a bioanalytical assay for research purposes.

Derivatization and Analog Development for Research Probes

Synthesis of Functionalized Derivatives for Tagging and Imaging Studies

The synthesis of functionalized derivatives of (3S)-3,6-diaminohexanoic acid is crucial for enabling its detection and visualization in biological systems. This process typically involves the selective modification of one or both of its amino groups with tags such as fluorophores, biotin (B1667282), or radioactive isotopes.

The dual amino groups on this compound necessitate the use of orthogonal protecting group strategies to achieve selective functionalization. For instance, one amino group can be protected with a base-labile group like Fmoc (fluorenylmethyloxycarbonyl), while the other is protected with an acid-labile group such as Boc (tert-butyloxycarbonyl). This allows for the sequential deprotection and attachment of different functionalities.

Commonly employed tags for imaging studies include:

Fluorescent dyes: Molecules like fluorescein, rhodamine, and cyanine (B1664457) dyes can be conjugated to this compound to allow for its visualization by fluorescence microscopy.

Biotin: The high-affinity interaction between biotin and streptavidin can be exploited for purification and detection purposes.

Radiolabels: Isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can be incorporated for use in radioactivity-based assays.

The choice of tag depends on the specific application, with considerations for size, solubility, and potential interference with the biological activity of the parent molecule.

Creation of Bioconjugates and Peptide Constructs Incorporating this compound

The incorporation of this compound into larger biomolecules, such as peptides and proteins, can confer novel properties to these constructs. As a β-amino acid, its inclusion can alter the secondary structure of peptides, making them more resistant to proteolytic degradation. wikipedia.org

Solid-phase peptide synthesis (SPPS) is a widely used technique for creating peptides containing non-standard amino acids like this compound. youtube.com During SPPS, the protected this compound monomer is sequentially coupled to a growing peptide chain on a solid support. The side chain of this compound can be pre-functionalized or modified post-synthesis to introduce specific labels or cross-linking agents.

These bioconjugates have diverse applications, including:

Enzyme inhibitors: Peptides containing this compound can be designed to target the active sites of enzymes.

Receptor ligands: The modified peptides can be used to study receptor binding and signaling.

Drug delivery vehicles: The unique properties of β-amino acids can be harnessed to improve the pharmacokinetic properties of therapeutic peptides.

A study on the selective synthesis of lysine (B10760008) peptides demonstrated that while lysine thioacids readily form peptides, its non-proteinogenic homologs like ornithine and diaminobutyric acid undergo rapid cyclization, preventing peptide formation. nih.govacs.org This highlights the unique reactivity of the lysine backbone that can be extended to its β-isomer for creating specific peptide constructs.

Structure-Activity Relationship (SAR) Studies of Analogs in Biochemical Assays

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR studies involve synthesizing a series of analogs with systematic modifications and evaluating their effects in biochemical assays.

Key modifications can include:

Altering the length of the carbon chain.

Introducing substituents on the carbon backbone.

Modifying the stereochemistry at the chiral center.

Replacing one or both amino groups with other functional groups.

The results of these studies provide valuable insights into the molecular interactions between the analog and its biological target. This information is critical for the rational design of more potent and selective compounds. While specific SAR data for this compound is limited in publicly available literature, the principles can be extrapolated from studies on related molecules like betulinic acid derivatives, where systematic modifications led to the discovery of potent HIV inhibitors. nih.gov

Interactive Table: Hypothetical SAR of this compound Analogs

Below is a hypothetical data table illustrating potential SAR trends for analogs of this compound based on general principles of medicinal chemistry.

AnalogModificationPredicted ActivityRationale
1Parent CompoundBaselineReference compound.
2Chain extension (+1 CH₂)Potentially decreasedMay disrupt optimal binding geometry.
3Chain shortening (-1 CH₂)Potentially decreasedMay disrupt optimal binding geometry.
4Hydroxylation at C4Potentially increasedIntroduction of a hydrogen bond donor/acceptor.
5Methylation of α-aminoPotentially altered selectivitySteric hindrance and change in basicity.
6Acetylation of ε-aminoPotentially decreasedNeutralization of a positive charge, may affect electrostatic interactions.

Note: This table is for illustrative purposes and the predicted activities are hypothetical.

Development of Affinity Probes and Chemical Tools

Affinity probes are invaluable tools for identifying and studying the binding partners of a particular molecule. These probes are typically derived from a parent compound by incorporating a reactive group for covalent labeling and a reporter tag for detection.

For this compound, affinity probes can be developed by attaching electrophilic "warheads" that can form covalent bonds with nucleophilic residues (such as cysteine, serine, or lysine) on target proteins. nih.gov Examples of such warheads include:

Acrylamides: Reactive towards cysteine residues.

Fluorophosphonates: Target serine hydrolases.

Sulfonyl fluorides: Can react with lysine and other nucleophiles. acs.org

The development of such probes often involves a structure-guided approach, where the design is informed by the three-dimensional structure of the target protein. researchgate.netnih.gov Once a protein is covalently labeled by the affinity probe, it can be isolated and identified using techniques like mass spectrometry. This allows for the discovery of novel cellular targets and the elucidation of biological pathways. The development of reversible lysine-targeted probes using benzaldehydes offers a strategy that could be adapted for this compound to achieve sustained target engagement with improved selectivity. nih.gov

Theoretical and Computational Studies of 3s 3,6 Diaminohexanoic Acid

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal computational techniques used to predict the binding orientation and affinity of a ligand to a target receptor, as well as to study the dynamic behavior of the resulting complex over time.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For (3S)-3,6-diaminohexanoic acid, docking studies could elucidate its potential interactions with various biological targets, such as enzymes or receptors. While specific docking studies focused solely on this compound are not extensively documented in publicly available literature, the principles of the methodology are well-established. For instance, in studies involving similar molecules, such as lysine (B10760008) derivatives, docking is used to predict binding poses and affinities. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm that explores various binding conformations, which are then scored to identify the most likely binding mode.

Molecular Dynamics (MD) Simulations: MD simulations provide a deeper understanding of the conformational changes and stability of a molecule and its complexes over time. An MD simulation of this compound in an aqueous environment could reveal its conformational flexibility and hydrogen bonding patterns with water molecules. When complexed with a target protein, MD simulations can assess the stability of the docked pose, revealing key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. For example, simulations on peptides containing lysine residues have been used to study their structural stability and interactions with aromatic residues.

A summary of potential molecular interactions that could be investigated using these methods is presented in the table below.

Interaction TypePotential Role in Binding
Hydrogen BondingThe amino and carboxyl groups of this compound can act as hydrogen bond donors and acceptors, forming strong interactions with polar residues in a binding pocket.
Electrostatic InteractionsThe charged amino and carboxyl groups can form salt bridges with oppositely charged residues on the target protein.
van der Waals ForcesThe aliphatic chain of the molecule can engage in non-specific van der Waals contacts with nonpolar residues.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods provide detailed information about orbital energies, charge distributions, and molecular properties.

A DFT study has been conducted on the enzymatic conversion of L-lysine to L-β-lysine, providing insights into the reaction mechanism. nih.gov The calculations, using the B3LYP method with a 6-31G(d) basis set for geometry optimization and the M062X functional with a larger 6-311++g(3df,2p) basis set for energy calculations, revealed the Gibbs free energies of transition states and intermediates. nih.gov For example, two key transition states involving an aziridinyl ring structure were found to have relative Gibbs energies of 4.1 kcal/mol and 2.3 kcal/mol. nih.gov

While a comprehensive electronic structure analysis of isolated this compound is not widely published, studies on its isomer, (2S)-2,6-diaminohexanoic acid (L-lysine), offer a reference for the types of properties that can be calculated. nih.gov For L-lysine, DFT calculations have been used to determine optimized bond lengths, bond angles, and dipole moments. nih.gov Similar calculations for this compound would provide valuable data on its geometric and electronic properties.

Key electronic structure parameters that can be obtained from quantum chemical calculations are summarized in the following table.

ParameterSignificance
HOMO-LUMO GapThe energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and kinetic stability.
Mulliken Atomic ChargesThese describe the partial charges on each atom, providing insight into the molecule's polarity and sites susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP)The MEP map visually represents the charge distribution and is useful for predicting sites of non-covalent interactions.
Dipole MomentThis is a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

Predictive Modeling of Biological Interactions and Reactivity

Predictive modeling encompasses a range of computational methods, including Quantitative Structure-Activity Relationship (QSAR) models and machine learning approaches, to forecast the biological activity and reactivity of compounds based on their chemical structure.

Machine Learning in Predictive Modeling: More advanced predictive models utilize machine learning algorithms to learn complex patterns from large datasets of chemical structures and biological activities. nih.gov These models can predict a wide range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. For this compound, a machine learning model could be trained on data from similar beta-amino acids to predict its potential therapeutic applications or liabilities.

The table below outlines some of the key descriptors used in predictive modeling and their relevance.

Descriptor CategoryExamplesRelevance to this compound
Constitutional Descriptors Molecular weight, number of atoms, number of rings.Basic properties that influence overall size and mass.
Topological Descriptors Connectivity indices, Wiener index.Describe the branching and shape of the molecule's carbon skeleton.
Geometrical Descriptors Molecular surface area, molecular volume.Relate to how the molecule fits into a binding site.
Physicochemical Descriptors LogP, polar surface area, hydrogen bond donors/acceptors.Predict solubility, permeability, and potential for hydrogen bonding.

Future Research Directions and Unexplored Avenues

Discovery of Novel Biological Functions and Pathways

The exploration of (3S)-3,6-diaminohexanoic acid's biological roles is a key area for future research, with preliminary studies hinting at its involvement in diverse cellular processes.

A significant finding is the post-translational modification of the elongation factor P (EFP) in many bacteria, which involves the addition of a beta-lysine (B1680149) moiety to a conserved lysine (B10760008) residue. wikipedia.org This modification is crucial for the proper functioning of EFP, a protein homologous to the eukaryotic and archaeal initiation factor 5A (eIF5A and aIF5A, respectively). wikipedia.org Further investigation into the downstream effects of this modification could reveal novel regulatory networks and signaling pathways influenced by beta-lysine.

Recent research has also illuminated the potential of lysine and its derivatives to modulate plant immune responses. Studies have shown that lysine can induce systemic acquired resistance (SAR), a broad-spectrum plant defense mechanism, by activating salicylic (B10762653) acid-dependent signaling pathways. mdpi.com Lysine acts as a precursor to key signaling molecules like pipecolic acid, a known regulator of SAR. mdpi.com Future research could focus on the specific role of beta-lysine in this process, potentially leading to the development of novel, environmentally friendly agents for crop protection. mdpi.com

Furthermore, the influence of lysine on signaling pathways such as the mechanistic target of rapamycin (B549165) (mTOR) pathway, which is crucial for cell growth and protein synthesis, opens up new avenues of investigation. researchgate.net Understanding how beta-lysine might interact with and modulate these fundamental cellular pathways could have significant implications for both basic biology and therapeutic development. researchgate.netresearchgate.net

Exploration of Synthetic Biology Applications

The unique structural properties of this compound make it an attractive target for synthetic biology, with applications ranging from the production of novel biopolymers to the engineering of proteins with enhanced functionalities.

Metabolic engineering of microorganisms such as Corynebacterium glutamicum and Escherichia coli has been a primary focus for increasing the production of L-lysine. nih.govnih.gov These strategies often involve the genetic modification of biosynthetic pathways to enhance the flux towards lysine production. nih.govnih.govacs.org Future work could adapt these engineered pathways for the specific overproduction of beta-lysine, potentially by introducing or engineering enzymes that can convert L-lysine to its beta-isomer. The isolation and identification of beta-lysine as an intermediate in lysine fermentation by Clostridium species provides a natural starting point for such endeavors. nih.gov

A particularly exciting frontier is the site-specific incorporation of beta-lysine into proteins. Research has shown that lysyl-tRNA synthetase (LysRS) can be engineered to recognize and activate this compound, enabling its incorporation into peptides in vivo. nih.gov This opens the door to creating novel proteins and peptides with tailored properties, as the beta-amino acid structure can induce unique secondary structures and enhance resistance to proteolytic degradation. Further development of orthogonal translation systems for beta-lysine will be a key step in realizing this potential. plos.org

To improve the efficiency of biosynthetic pathways, innovative approaches such as the assembly of artificial cellulosomes are being explored. mdpi.com By co-localizing enzymes in a complex, the efficiency of multi-step reactions can be significantly enhanced. mdpi.com Applying this technology to the beta-lysine production pathway could lead to substantial improvements in yield and productivity.

Development of Advanced Analytical Techniques for Trace Analysis

As the interest in this compound grows, so does the need for sensitive and selective analytical methods for its detection and quantification in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for amino acid analysis. shimadzu.commdpi.com For amino acids like beta-lysine that lack a strong chromophore, derivatization is often necessary to enable detection by UV or fluorescence detectors. shimadzu.comlcms.cz Future research will likely focus on developing novel derivatization reagents and optimizing chromatographic conditions to achieve lower detection limits and improved resolution from interfering substances. Both pre-column and post-column derivatization strategies have their advantages and can be further refined for beta-lysine analysis. shimadzu.com

The coupling of chromatographic separation with mass spectrometry (MS), known as a hyphenated technique, offers superior selectivity and sensitivity. nih.govnih.gov Techniques like LC-MS and LC-MS/MS are powerful tools for the unambiguous identification and quantification of low-abundance molecules in complex mixtures. nih.govnih.gov The development of dedicated LC-MS methods for this compound will be crucial for its study in biological systems. Furthermore, advanced techniques like ion mobility spectrometry-mass spectrometry (IM-MS) could provide an additional dimension of separation, further enhancing analytical capabilities. nih.gov

The table below summarizes various analytical techniques applicable to the analysis of this compound.

Analytical TechniquePrincipleKey Features for Beta-Lysine Analysis
HPLC with UV/Fluorescence Detection Separation based on polarity, followed by detection after derivatization.Requires derivatization (e.g., with OPA or FMOC) for sensitive detection. shimadzu.comlcms.cz
Ion-Exchange Chromatography Separation based on charge.A classical method for amino acid separation, often coupled with post-column ninhydrin (B49086) derivatization. biochrom.co.uk
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of HPLC with the mass-selective detection of MS.Provides high selectivity and sensitivity, enabling confident identification and quantification. nih.gov
LC-MS/MS (Tandem Mass Spectrometry) Involves multiple stages of mass analysis for structural elucidation and enhanced selectivity.Useful for differentiating isomers and analyzing complex samples. nih.gov
IM-MS (Ion Mobility Spectrometry-Mass Spectrometry) Separates ions based on their size and shape in the gas phase before mass analysis.Offers an additional separation dimension, which can be beneficial for isomeric separation. nih.gov

Investigation of its Role in Bioremediation or Environmental Processes

The potential for microorganisms to degrade environmental pollutants is a cornerstone of bioremediation. While direct research on the role of this compound in these processes is nascent, related fields offer promising directions for future inquiry.

The ability of certain bacteria to utilize a wide range of organic compounds as nutrient sources is fundamental to bioremediation. youtube.com Research into the microbial catabolism of lysine in organisms like Pseudomonas putida has revealed complex and interconnected pathways. nih.gov Future studies could investigate whether soil or water microorganisms are capable of degrading beta-lysine and what enzymatic machinery is involved. Understanding the environmental fate of beta-lysine is a crucial first step. nih.gov

Furthermore, the production of metal-chelating compounds by microorganisms is a known mechanism in bioremediation. Aminopolycarboxylic acids, for example, are known to form stable complexes with metal ions. nih.gov Given that this compound possesses two amino groups and a carboxyl group, its potential to bind metal ions warrants investigation. This could lead to applications in the bioremediation of heavy metal-contaminated sites. For instance, studies on ureolytic bacteria have shown their potential in immobilizing heavy metals like lead through biomineralization. researchgate.net It would be valuable to explore if organisms that produce or metabolize beta-lysine have similar capabilities.

Q & A

Q. What enzymatic pathways are involved in the biosynthesis and degradation of (3S)-3,6-diaminohexanoic acid?

this compound is synthesized from L-lysine via lysine 2,3-aminomutase (EC 5.4.3.2) , which catalyzes its conversion from L-lysine. It is further reversibly converted to (3S,5S)-3,5-diaminohexanoate by beta-lysine 5,6-aminomutase (EC 5.4.3.3) , requiring a cobamide coenzyme . This places the compound within the lysine degradation pathway, where its levels are dynamically regulated depending on metabolic demands.

Q. How can spectrophotometric methods be optimized for quantifying derivatives of this compound?

A validated approach involves measuring UV absorption at λ = 238 nm for derivatives like 3-methyl-1,2,4-triazolyl-5-thioacetate. Key validation parameters include specificity (ensuring no interference from matrix components), linearity (calibration curve across 80–120% of target concentration), and robustness (testing pH, temperature, and solvent stability). This method meets pharmacopeial standards for reproducibility .

Q. What role does this compound play in microbial metabolism?

In porcine fecal microbiota, 2,6-diaminohexanoic acid (a related metabolite) is linked to lysine biosynthesis and protein digestion pathways . Its levels decrease over time, suggesting regulatory roles in amino acid metabolism and microbial interactions. Researchers should track its dynamics using longitudinal metabolomics paired with 16S rRNA sequencing .

Advanced Research Questions

Q. How can contradictory findings about this compound levels in different experimental models be resolved?

Discrepancies may arise from variations in organism-specific pathways (e.g., pigs vs. bacteria), sampling protocols (e.g., fecal vs. tissue extracts), or analytical techniques (e.g., LC-MS vs. spectrophotometry). To reconcile results, conduct cross-model studies with standardized protocols and include isotopic tracing to confirm pathway activity .

Q. What experimental designs are suitable for studying cobamide coenzyme dependency in this compound conversion?

Use cofactor depletion assays (e.g., vitamin B12-free media) to assess enzymatic activity of beta-lysine 5,6-aminomutase. Supplement with synthetic cobamide analogs to test specificity. Pair with structural analysis (e.g., X-ray crystallography) to map coenzyme-binding domains .

Q. How can metabolic flux analysis (MFA) elucidate the role of this compound in lysine catabolism?

Employ 13C-labeled lysine tracers to track carbon flow through the 2,3-aminomutase pathway. Combine with kinetic modeling to quantify flux rates under varying conditions (e.g., pH, nutrient availability). Validate using knockout strains lacking key enzymes .

Q. What strategies mitigate interference in spectrophotometric quantification of this compound derivatives?

Pre-treat samples with solid-phase extraction (SPE) to remove contaminants. Validate matrix effects by spiking recovery standards. Use derivative-specific wavelengths (e.g., 238 nm) and confirm purity via HPLC-MS cross-validation .

Methodological Challenges & Data Interpretation

Q. How should researchers address low recovery rates in this compound extraction from complex biological matrices?

Optimize extraction solvents (e.g., acetonitrile:water mixtures) and employ derivatization agents (e.g., dansyl chloride) to enhance detectability. Validate recovery using isotopically labeled internal standards (e.g., 13C-lysine) .

Q. What statistical approaches are recommended for correlating this compound levels with microbial community shifts?

Apply Spearman correlation analysis to link metabolite concentrations with genus-level microbiota data. Use multivariate methods (e.g., PLS-DA) to identify co-varying taxa and pathways. Adjust for false discovery rates (FDR) in longitudinal datasets .

Q. How can chiral chromatography resolve stereochemical ambiguities in this compound analysis?

Use chiral stationary phases (e.g., cyclodextrin-based columns) to separate enantiomers. Validate resolution with synthetic standards of (3S) and (3R) forms. Confirm elution order via circular dichroism (CD) spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.